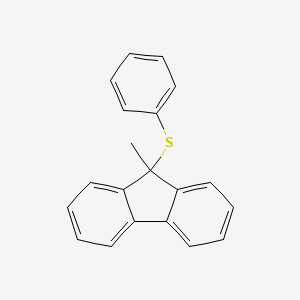

9-Methyl-9-phenylsulfanyl-9H-fluorene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Methyl-9-phenylsulfanyl-9H-fluorene is an organic compound with the molecular formula C20H16S It is a derivative of fluorene, where the 9th position is substituted with a methyl group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-9-phenylsulfanyl-9H-fluorene typically involves the reaction of fluorene with methyl and phenylsulfanyl substituents. One common method is the Friedel-Crafts alkylation reaction, where fluorene reacts with methyl chloride and phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous solvents and controlled temperatures to ensure the desired substitution at the 9th position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the phenylsulfanyl group, converting it back to the thiol form.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic rings can be further functionalized.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxide and sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated fluorene derivatives.

Scientific Research Applications

9-Methyl-9-phenylsulfanyl-9H-fluorene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and ligands.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

Industry: It is used in the production of advanced polymers and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Methyl-9-phenylsulfanyl-9H-fluorene depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

9-Methyl-9H-fluorene: Lacks the phenylsulfanyl group, making it less versatile in chemical reactions.

9-Phenyl-9H-fluorene: Lacks the methyl group, affecting its steric and electronic properties.

9-Methyl-9-(trimethylsilyl)fluorene: Contains a trimethylsilyl group instead of phenylsulfanyl, altering its reactivity and applications.

Uniqueness: 9-Methyl-9-phenylsulfanyl-9H-fluorene is unique due to the presence of both methyl and phenylsulfanyl groups at the 9th position. This dual substitution enhances its reactivity and potential for functionalization, making it a valuable compound in various fields of research.

Biological Activity

9-Methyl-9-phenylsulfanyl-9H-fluorene, a compound characterized by its unique fluorene structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure is significant because it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of fluorene, including this compound, exhibit notable antimicrobial properties. In particular, compounds synthesized from fluorene scaffolds have shown effectiveness against various multidrug-resistant bacterial strains.

Table 1: Antimicrobial Activity of Fluorene Derivatives

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| 5g | Staphylococcus aureus | 10 |

| 5h | Staphylococcus aureus | 11 |

| 5j | Escherichia coli | 10 |

| 5j | Pseudomonas aeruginosa | 8 |

The data indicates that certain derivatives demonstrate significant inhibition zones comparable to standard antibiotics such as vancomycin and gentamicin, suggesting their potential as antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have indicated that fluorene-based compounds can inhibit the growth of various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231).

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5g | A549 | 15 |

| 5h | MDA-MB-231 | 12 |

| Control | Taxol | 10 |

The results show that some fluorene derivatives exhibit lower IC50 values than Taxol, a commonly used chemotherapeutic agent, indicating their potential effectiveness in cancer treatment .

The mechanism by which these compounds exert their biological effects primarily involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. By inhibiting DHFR, these compounds disrupt DNA synthesis in both bacterial and cancer cells, leading to cell death .

Case Studies

Several case studies have illustrated the practical applications of fluorene derivatives in treating infections and cancers. For instance:

- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of synthesized fluorene derivatives against clinical isolates of resistant bacteria. The results showed promising antimicrobial activity, particularly against Staphylococcus aureus strains resistant to methicillin.

- Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of fluorene derivatives on A549 cell lines. The study revealed that certain derivatives induced apoptosis and inhibited cell proliferation more effectively than conventional treatments.

Properties

CAS No. |

102001-98-9 |

|---|---|

Molecular Formula |

C20H16S |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

9-methyl-9-phenylsulfanylfluorene |

InChI |

InChI=1S/C20H16S/c1-20(21-15-9-3-2-4-10-15)18-13-7-5-11-16(18)17-12-6-8-14-19(17)20/h2-14H,1H3 |

InChI Key |

XFDATDITNFQOJR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C31)SC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.